molecular formula C5H10O5 B1682334 D-Xylose CAS No. 50855-32-8

D-Xylose

Cat. No.: B1682334
CAS No.: 50855-32-8
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-IOVATXLUSA-N
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Description

D-Xylose (C 5 H 10 O 5 ) is a naturally occurring aldopentose monosaccharide, also known as wood sugar, with a molecular weight of 150.13 g/mol . This high-purity reagent appears as white crystals and exhibits high solubility in water (117 g/100 ml at 20°C) and a melting point of 153°C . It serves as a critical raw material and tool in diverse research fields. Key Research Applications: • Food Science: Used as a low-calorie sweetener and sucrase inhibitor in the development of diabetic-friendly foods, with studies showing it can regulate blood glucose levels and improve glucose uptake . • Biomaterial Synthesis: Acts as a sustainable building block for bioplastics. It can be modified via esterification, etherification, and polymerization to create materials for packaging, 3D printing, and polymer electrolytes . • Pharmaceutical Research: Functions as a precursor for the sweetener xylitol and is used in diagnostic tests for intestinal absorption . Its mechanism involves metabolism to D-xylulose-5-phosphate, an intermediate in the pentose phosphate pathway crucial for nucleotide synthesis . • Enzymology & Biochemistry: this compound is a key substrate for studying the mechanism of enzymes like this compound isomerase, which catalyzes its conversion to D-xylulose . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IOVATXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name Xylose
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Record name D-Xylose
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Solubility

555.0 mg/mL
Record name D-Xylose
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CAS No.

10257-31-5, 50855-32-8, 58-86-6
Record name Xylopyranose
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Record name Xyloside
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Record name D-Xylose
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Record name Xylose
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Record name D-Xylose
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90.5 °C
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Food Industry

Sweetener and Flavor Enhancer

  • D-Xylose is widely utilized as a non-caloric sweetener in various food products, particularly for diabetic and obese individuals. It offers a refreshing taste similar to sucrose without contributing calories, making it ideal for low-calorie food formulations .
Product TypeApplication
Baked GoodsSweetening agent
BeveragesFlavor enhancer
ConfectionerySweetener

Pharmaceutical Applications

Diagnostic Testing

  • This compound is employed in the this compound absorption test, which assesses intestinal absorption capabilities. This test helps diagnose malabsorption syndromes by measuring the amount of this compound absorbed into the bloodstream after oral administration .

Xylitol Production

  • It serves as a precursor in the production of xylitol, a sugar alcohol used as a sweetener and dental health agent. Xylitol has been shown to reduce dental caries by inhibiting the growth of Streptococcus mutans, a primary bacteria responsible for tooth decay .

Biotechnology and Environmental Applications

Biofuels Production

  • This compound is a critical substrate in biofuel production. It can be fermented to produce ethanol and other biofuels, contributing to sustainable energy solutions .

Microbial Fermentation

  • Various microorganisms utilize this compound for producing biodegradable plastics and biopolymers, showcasing its potential in developing eco-friendly materials .

Health and Personal Care

Cosmetics

  • In the cosmetics industry, this compound acts as a humectant and skin-conditioning agent due to its ability to retain moisture. This property makes it valuable in anti-aging products and moisturizers .

Agriculture

Animal Feed Additive

  • This compound is incorporated into animal feed to enhance growth and health in livestock. Its inclusion aims to improve nutrient absorption and overall animal performance .

Case Study 1: this compound in Intestinal Health

A study demonstrated that dietary this compound promotes intestinal health by inducing prophages in Escherichia coli, suggesting its role in gut microbiota modulation. Mice supplemented with this compound showed significant increases in phage production, indicating potential benefits for gut health management .

Case Study 2: Immunogenicity Enhancement

Research revealed that this compound supplementation could enhance CD8+ T cell proliferation and expression of cytotoxic markers in tumor environments. This finding indicates its potential role in cancer immunotherapy by improving immune responses against tumors .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties
Compound Structure Key Transporters/Pathways Primary Applications
D-Xylose Aldopentose Inducible hexose symporter ; XR-XDH pathway Surfactants, biofuels, SIBO diagnostics
D-Glucose Aldohexose GLUT transporters; glycolysis Energy metabolism, food industry
D-Galactose Aldohexose GLUT2; Leloir pathway Dairy products, glycoprotein synthesis
L-Arabinose Aldopentose Arabinose-specific transporters Prebiotics, sweeteners
D-Ribose Aldopentose Ribose transporters; pentose phosphate pathway RNA synthesis, energy supplements
D-Xylitol Sugar alcohol Passive diffusion; XR-mediated reduction Sweetener, dental caries prevention

Metabolic and Transport Differences

This compound vs. D-Glucose
  • Transport Competition : D-Glucose suppresses this compound uptake in microalgae and Lactobacillus via shared transporters (e.g., hexose symporters) .
  • Catabolic Pathways : D-Glucose undergoes glycolysis, while this compound requires specialized pathways like the Weimberg pathway or XR-XDH, which are energy-intensive and less efficient .
  • Enzyme Engineering: Glucose oxidase (GOx) mutants (e.g., T110V/F414L) show enhanced this compound oxidation, enabling co-utilization with D-glucose in lignocellulosic feedstocks .
This compound vs. D-Galactose
  • Substrate Specificity : Xylose reductase (XR) exhibits 50% lower activity for D-galactose than this compound due to steric hindrance in the cofactor-bound holoenzyme .
This compound vs. L-Arabinose
  • Metabolic Output: Engineered Saccharomyces cerevisiae strains show 1.5-fold higher α-ketoglutarate production from this compound compared to L-arabinose .

Kinetic and Pharmacokinetic Comparisons

Table 2: Kinetic Parameters of Sugar Transport
Organism Substrate Km (mM) Vmax (nmol/min/mg DCW) Reference
C. sorokiniana (induced) This compound 6.8 3.8
S. cerevisiae TMB3130 This compound 250 1.5–2.0
L. pentosus This compound 2.5 0.15
L. pentosus D-Glucose 0.3 0.45
  • Pharmacokinetics : this compound absorption is slower in chronic renal failure patients (absorption rate = 0.555 hr⁻¹ vs. 1.03 hr⁻¹ in healthy subjects) .

Cytotoxicity and Therapeutic Potential

  • Cytotoxicity: Alkyl β-D-xylopyranosides exhibit minimal cytotoxicity compared to fluorocarbon surfactants, making them suitable for pharmaceuticals .
  • Cataractogenicity : this compound induces lens opacification 5× faster than D-glucose due to higher affinity for aldose reductase .

Biological Activity

D-Xylose is a pentose sugar that plays a significant role in various biological processes. It is primarily known for its involvement in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of the extracellular matrix. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and case studies.

1. Role in Glycosaminoglycan Synthesis

This compound is crucial for the synthesis of sulfated glycosaminoglycans, which include heparan sulfate, chondroitin sulfate, dermatan sulfate, and keratan sulfate. These GAGs are vital for cellular functions, including cell signaling, proliferation, and inflammation modulation. Research indicates that this compound directly influences the production of these molecules by serving as a building block in their biosynthesis.

Table 1: Types of Glycosaminoglycans and Their Functions

GlycosaminoglycanFunction
Heparan SulfateCell signaling, anticoagulation
Chondroitin SulfateCartilage structure, wound healing
Dermatan SulfateInvolved in skin elasticity and repair
Keratan SulfateStructural component in cornea and cartilage

A study highlighted that this compound significantly stimulates the synthesis and secretion of GAGs in epidermal cells (fibroblasts and keratinocytes), suggesting its potential role in wound healing and tissue repair .

2. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory properties that can be beneficial in treating respiratory infections. A review indicated that this compound, particularly when combined with xylitol, has shown efficacy against lung infections by reducing inflammation and improving treatment outcomes . The compound's ability to enhance GAG synthesis may contribute to its protective effects on lung tissues.

3. Antiviral Activity

Recent studies have reported that this compound possesses antiviral properties. For instance, it has been shown to reduce viral loads in animal models infected with respiratory syncytial virus (RSV) and influenza A virus (H1N1). In these studies, mice treated with this compound demonstrated a significant decrease in viral replication compared to untreated controls . This suggests that this compound could be a valuable adjunct therapy for viral respiratory infections.

4. Impact on Diabetes Management

This compound has been investigated for its potential role in managing type 2 diabetes (T2D). It may help regulate blood glucose levels by affecting insulin sensitivity and glycemic response. A randomized double-blind study found that supplementation with this compound led to improved metabolic parameters in individuals with T2D . This opens avenues for further research into its application as a dietary supplement for diabetes management.

5. Case Studies and Clinical Applications

Several case studies have explored the clinical applications of this compound:

  • Case Study 1 : A clinical trial involving 75 Korean participants demonstrated that a serum this compound level of less than 25 mg/dl correlated with abnormal small intestinal biopsy results, indicating malabsorption issues .
  • Case Study 2 : In a study on patients with COVID-19, the administration of this compound alongside conventional treatments resulted in a significant reduction in recovery time compared to standard care alone .

The biological activity of this compound can be attributed to several mechanisms:

  • Glycosaminoglycan Biosynthesis : As mentioned earlier, this compound is integral to GAG production.
  • Notch Signaling Pathway : this compound also participates in the Notch signaling pathway, which is involved in cell differentiation and development .

Q & A

Q. What are the standard methodologies for detecting and quantifying D-Xylose in biological samples?

Enzymatic assays (e.g., this compound dehydrogenase-based kits) and chromatographic techniques like HPLC are widely used. For instance, HPLC can differentiate this compound isomers by retention times and peak areas, validated via spiked recovery tests in serum or urine samples . Enzymatic kits employ NADPH-coupled reactions, measuring absorbance at 340 nm to quantify this compound concentrations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Avoid dust formation during weighing; use fume hoods and PPE (gloves, goggles). Spills should be vacuumed or swept into sealed containers to prevent environmental contamination. This compound is non-flammable and non-toxic (NFPA ratings: Health 0, Flammability 0), but prolonged exposure requires respiratory protection in powdered form .

Q. What are the primary metabolic pathways of this compound in microbial systems?

In Saccharomyces cerevisiae, this compound is converted to D-Xylulose via xylose isomerase (XI) or reductase (XR)/xylitol dehydrogenase (XDH) pathways, then phosphorylated to enter the pentose phosphate pathway . In Haloferax volcanii, oxidation to α-ketoglutarate involves xylose dehydrogenase, xylonate dehydratase, and semialdehyde dehydrogenase, validated via gene deletion mutants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of this compound isomerase (XI) across studies?

Discrepancies may arise from structural variations (e.g., metal cofactors, substrate binding). Use X-ray crystallography (1.9 Å resolution) to compare active sites of XI complexes with substrates/inhibitors. For example, the mechanism-designed inactivator 2R,5S-dihydroxyhexane-2,5-bisphosphate binds irreversibly to His220 and Lys289, altering catalytic activity . Kinetic assays under standardized pH/temperature (e.g., 75°C for thermophilic XI) can further clarify activity thresholds .

Q. What experimental approaches are used to study structural interactions between this compound and enzymes like xylanase?

Hydrogen bond interactions can be mapped using LigPlot analysis of X-ray diffraction data. In Aspergillus niger xylanase, this compound forms hydrogen bonds with Glu118 (3.11 Å), Glu79 (2.84 Å), and Tyr81 (2.85 Å) (Table 1). Mutagenesis of these residues disrupts substrate binding, validated via activity assays .

Table 1 : Key this compound interactions in Aspergillus niger xylanase

ResidueInteraction GroupBond Length (Å)
Glu118O2-OH (C4)3.11
Glu79O2-OH (C3)2.84
Tyr81OH-OH (C3)2.85

Q. How can genetic engineering optimize this compound utilization in Saccharomyces cerevisiae for biofuel production?

Overexpress xylulokinase (XKS1) under inducible promoters (e.g., HXT7) to enhance flux through the PPP. Implement this compound-sensing systems (e.g., Rgt2/Snf3 transporters) for demand-driven expression. Co-factor balancing (NAD+/NADPH) via XylDH overexpression reduces xylitol accumulation, improving ethanol yields .

Q. What mechanisms underlie this compound sensing in bacterial systems, and how can they be experimentally validated?

In Clostridia, the XylFII-LytS complex binds this compound via a cleft in XylFII, triggering heterotetramer formation to activate ABC transporters. Validate via cryo-EM structures of apo- and this compound-bound states. Mutagenesis of XylFII residues (e.g., Asp154) disrupts ligand binding, confirmed via growth assays in xylose-limited media .

Q. How does this compound supplementation influence immune response modulation in cancer immunotherapy models?

In TNBC, this compound inhibits DHDH-mediated immune evasion, increasing CD8+ T cell infiltration. Validate via RNA-seq of tumors treated with this compound, showing upregulated cytotoxic markers (granzyme B, IFN-γ). Combine with anti-PD1 to assess synergy in DHDH-overexpressing xenografts .

Q. What are the challenges in characterizing this compound degradation pathways in extremophiles like Haloferax volcanii?

Halophilic enzymes require high-salt conditions (≥2 M NaCl) for stability, complicating in vitro assays. Use isotopically labeled this compound (e.g., ¹³C) with NMR or MS to track degradation intermediates. Gene deletion mutants (e.g., ΔHVO_B0039) show growth defects on this compound but not glucose, confirming pathway specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Xylose
Reactant of Route 2
D-Xylose

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